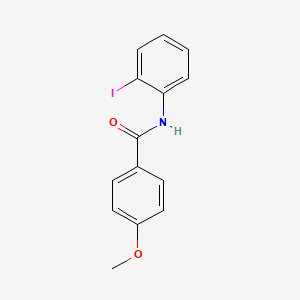

N-(2-iodophenyl)-4-methoxybenzamide

Descripción general

Descripción

N-(2-iodophenyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the phenyl ring and a methoxy group attached to the benzamide structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)-4-methoxybenzamide typically involves the reaction of 2-iodoaniline with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures

- Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-iodophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide or potassium carbonate in polar solvents like acetone or DMF.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

N-(2-iodophenyl)-4-methoxybenzamide has shown promise in several therapeutic areas:

- Anticancer Activity : Research indicates that compounds with similar structures have been evaluated for their antiproliferative effects against various cancer cell lines. For instance, derivatives of benzamides have been studied for their ability to inhibit microRNA-21 (miR-21), which plays a role in breast cancer proliferation . The inhibition of miR-21 has been linked to enhanced sensitivity to chemotherapy agents like taxol.

- Antimicrobial Properties : Several studies highlight the potential antimicrobial activities of benzamide derivatives, including this compound. These compounds are being investigated for their efficacy against a range of pathogens, which is critical in the context of rising antibiotic resistance .

- Diabetes Treatment : Some benzamide derivatives have been identified as glucokinase activators (GKA), which can be beneficial in treating type 2 diabetes mellitus. This suggests that this compound could be explored further for similar applications .

Synthetic Applications

The compound is also valuable in synthetic organic chemistry:

- Synthesis of Benzoxazoles : this compound has been utilized in Cu-catalyzed intramolecular O-arylation reactions to synthesize benzoxazoles. In one study, it was shown to yield high amounts of the desired product (93% yield) under optimized conditions, demonstrating its effectiveness as a precursor in complex organic synthesis .

- Reaction Mechanisms : The compound's reactivity has been studied in various chemical reactions, including hydrolysis and substitution reactions. Understanding these mechanisms is essential for developing new synthetic pathways and optimizing reaction conditions .

Case Studies

- Anticancer Research : A study evaluated various substituted benzamides for their anticancer properties, focusing on their ability to inhibit tumor growth through miR-21 modulation. The findings suggest that this compound could be a candidate for further development as an anticancer agent .

- Synthesis Optimization : In a synthetic study involving Cu-catalyzed reactions, researchers successfully used this compound to achieve high yields of benzoxazole derivatives. This case underscores the compound's utility in developing efficient synthetic methodologies .

- Antimicrobial Activity Assessment : Various studies have assessed the antimicrobial properties of benzamide derivatives, including those structurally related to this compound. Results indicate promising activity against several bacterial strains, warranting further exploration in drug development .

Mecanismo De Acción

The mechanism of action of N-(2-iodophenyl)-4-methoxybenzamide involves its interaction with molecular targets through its functional groups. The iodine atom and methoxy group can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-iodophenyl)-4-nitrobenzamide: Similar structure but with a nitro group instead of a methoxy group.

N-(2-iodophenyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.

N-(2-iodophenyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

N-(2-iodophenyl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s solubility and reactivity compared to its analogs with different substituents.

Actividad Biológica

N-(2-iodophenyl)-4-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of approximately 357.18 g/mol. The compound features an iodine atom attached to a phenyl ring, which is further substituted with a methoxy group and an amide functional group. This unique structure contributes to its reactivity and biological properties.

Biological Activity

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (LNCaP) cells. The mechanism of action appears to involve the modulation of specific molecular targets, potentially through sigma receptor interactions, which are implicated in cancer cell survival and proliferation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains, although further research is required to elucidate its full spectrum of antimicrobial effects.

The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes within cells. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, the presence of iodine enhances its reactivity compared to similar compounds with different halogens.

Comparative Analysis with Related Compounds

The following table summarizes structural variations and their potential impacts on biological activity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(2-bromophenyl)-4-methoxybenzamide | Bromine instead of iodine | Different reactivity due to bromine's properties |

| N-(3-iodophenyl)-4-methoxybenzamide | Iodine at the meta position | Potentially different biological activity |

| N-(2-fluorophenyl)-4-methoxybenzamide | Fluorine instead of iodine | Increased metabolic stability |

These comparisons highlight how the presence of iodine significantly influences both chemical reactivity and biological activity, making this compound a unique candidate for further pharmacological exploration.

Case Studies and Research Findings

- In Vitro Studies : A study investigating the compound's effect on MCF-7 cells demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

- In Vivo Studies : Animal models have been employed to assess the efficacy of this compound in tumor imaging and treatment. The compound showed promising results in selectively accumulating in tumor tissues while minimizing uptake in non-target organs, suggesting its utility in targeted cancer therapies .

- Biodistribution Studies : Biodistribution studies conducted on mice bearing LNCaP tumors revealed significant retention of radioactively labeled derivatives of the compound in tumor tissues over time, indicating potential for use as a radiotracer in imaging studies .

Propiedades

IUPAC Name |

N-(2-iodophenyl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO2/c1-18-11-8-6-10(7-9-11)14(17)16-13-5-3-2-4-12(13)15/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJYIVHFTRDSIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359703 | |

| Record name | N-(2-iodophenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329939-01-7 | |

| Record name | N-(2-iodophenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.